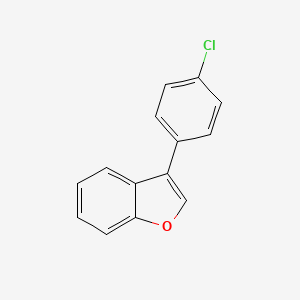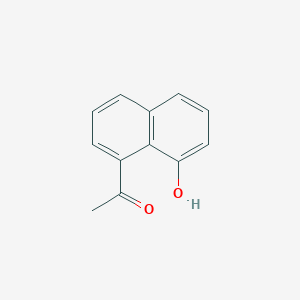
1-(8-Hydroxynaphthalen-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles in the presence of a catalyst, such as sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of 1-acetylnaphthalene-8-one or 1-acetylnaphthalene-8-carboxylic acid.
Reduction: Formation of 1-(8-hydroxy-1-naphthyl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(8-Hydroxynaphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Naphthol: Similar structure but lacks the acetyl group.
2-Acetylnaphthalene: Acetyl group attached to the 2nd position instead of the 8th.
1-Acetylnaphthalene: Lacks the hydroxyl group.
Uniqueness: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one is unique due to the presence of both the hydroxyl and acetyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a broader range of applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C12H10O2 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-(8-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O2/c1-8(13)10-6-2-4-9-5-3-7-11(14)12(9)10/h2-7,14H,1H3 |
Clave InChI |
KTFHMEIAZXUMON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ammonium 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl sulphate](/img/structure/B8694890.png)
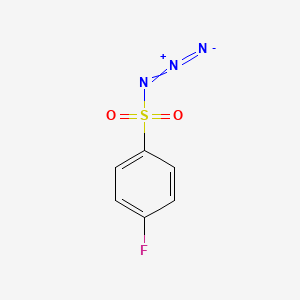
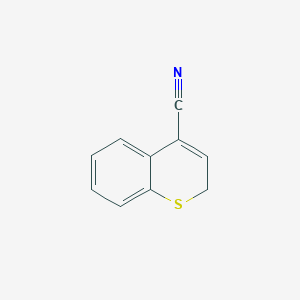

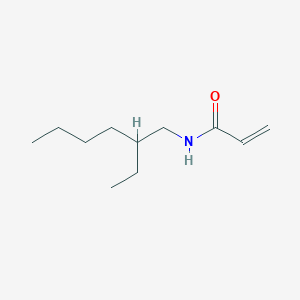
![5,7-Dichloro-6-(2,4,6-trifluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8694945.png)

![1-[3-(cyclopentyloxy)-2-hydroxy-4-methoxyphenyl]Ethanone](/img/structure/B8694951.png)
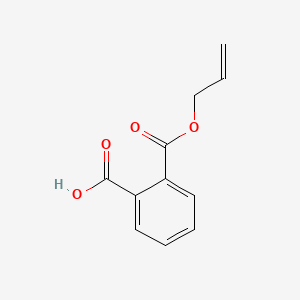
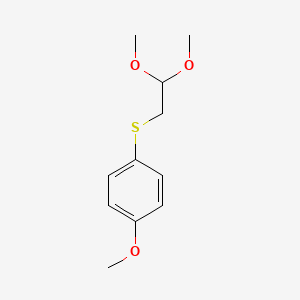
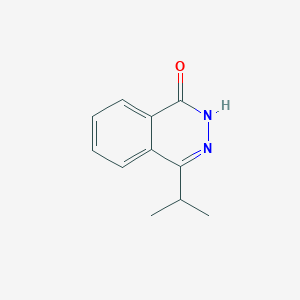
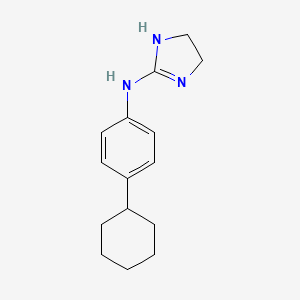
![2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one](/img/structure/B8694987.png)
